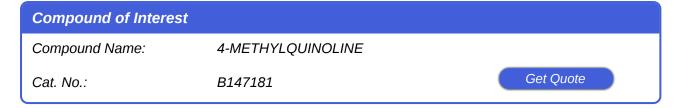


Toxicological Profile and Safety Data of 4-Methylquinoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinoline, also known as lepidine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N.[1] It is found in tobacco smoke and is associated with the use of hydrocarbons in processes like shale oil and coal gasification.[2] This document provides a comprehensive overview of the available toxicological and safety data for **4-methylquinoline**, intended to inform researchers, scientists, and drug development professionals. While significant data exists regarding its genotoxicity and carcinogenicity, there is a notable lack of publicly available quantitative data on acute, sub-chronic, and reproductive toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of **4-methylquinoline** is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methylquinoline



Property	Value	Reference(s)
CAS Number	491-35-0	[3]
Molecular Formula	C10H9N	[4]
Molecular Weight	143.19 g/mol	[4]
Appearance	Dark brown, clear liquid	[5]
Melting Point	9-10 °C	[5]
Boiling Point	261-263 °C	[5]
Flash Point	113 °C (closed cup)	[6]
Density	1.083 g/mL at 25 °C	[6]
Solubility	Slightly soluble in water	[7]
Log Kow (Partition Coefficient)	2.61	[7]

Toxicological Profile Acute Toxicity

Despite extensive searches of toxicological databases and literature, no quantitative acute toxicity data (e.g., LD50 for oral, dermal, or inhalation routes) for **4-methylquinoline** is publicly available. Safety Data Sheets consistently report "no data available" for these endpoints.[1][5]

Sub-chronic and Chronic Toxicity (No Observed Adverse Effect Level - NOAEL)

Similarly, no specific NOAEL or Lowest Observed Adverse Effect Level (LOAEL) values from repeated dose toxicity studies in animals have been identified in the public domain for **4-methylquinoline**.

Genotoxicity

4-Methylquinoline has demonstrated clear mutagenic potential in various in vitro assays.



Table 2: Summary of Genotoxicity Data for 4-Methylquinoline

Assay	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA98	With S9	Positive	[2]
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA100	With S9	Positive	[2]
Unscheduled DNA Synthesis (UDS)	Primary rat hepatocytes	N/A	Positive	[2]

- Ames Test: 4-Methylquinoline has consistently tested positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100 in the presence of a metabolic activation system (S9 fraction).[2] This indicates that its metabolites are capable of inducing frameshift and base-pair substitution mutations, respectively.
- Unscheduled DNA Synthesis (UDS): 4-Methylquinoline has been shown to induce unscheduled DNA synthesis in primary cultures of rat hepatocytes, indicating that it can cause DNA damage that triggers repair mechanisms.[2]

Carcinogenicity

There is evidence suggesting the carcinogenic potential of **4-methylquinoline** in animal models.

Table 3: Summary of Carcinogenicity Data for 4-Methylquinoline



Species	Strain	Route of Administrat ion	Exposure Duration	Key Findings	Reference(s
Mouse	CD-1 (newborn)	Intraperitonea I	3 injections (days 1, 8, 15 of life)	Increased incidence of liver adenomas and hepatomas in males.	[2]
Mouse	SENCAR	Dermal (initiation/pro motion)	20 weeks (promotion)	Skin tumor initiator.	[2]
Rat	Sprague- Dawley (newborn)	Subcutaneou s	8 weeks	No significant increase in tumor incidence.	[2]

In a study involving newborn CD-1 mice, intraperitoneal injections of **4-methylquinoline** led to a significant increase in the incidence of liver adenomas and hepatomas in male mice.[2] In skin painting studies using SENCAR mice, **4-methylquinoline** acted as a tumor initiator.[2] However, a study in newborn Sprague-Dawley rats did not show a significant increase in tumor incidence following subcutaneous administration.[2] No long-term epidemiological studies on the carcinogenicity of **4-methylquinoline** in humans have been identified.[2]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **4-methylquinoline** is currently available in the public literature.[5]

Metabolism and Toxicokinetics

The metabolism of **4-methylquinoline** is a critical factor in its toxicity, particularly its genotoxic and carcinogenic effects. The metabolic activation of **4-methylquinoline** is primarily mediated by cytochrome P450 enzymes, with recent evidence pointing specifically to the involvement of



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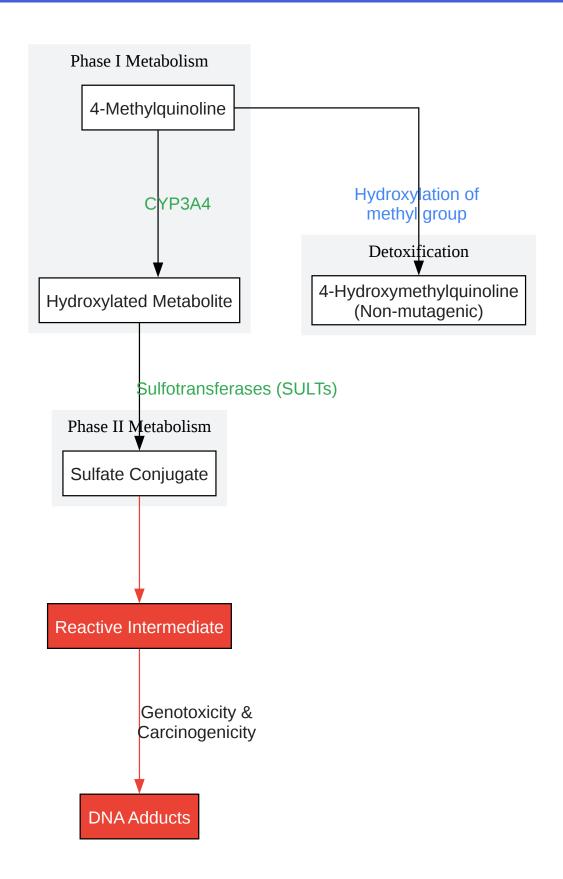
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CYP3A4.[8] This initial hydroxylation is a key step. Following hydroxylation, the metabolites can be further conjugated by sulfotransferases (SULTs), which can lead to the formation of reactive intermediates capable of binding to DNA and other macromolecules.[8]

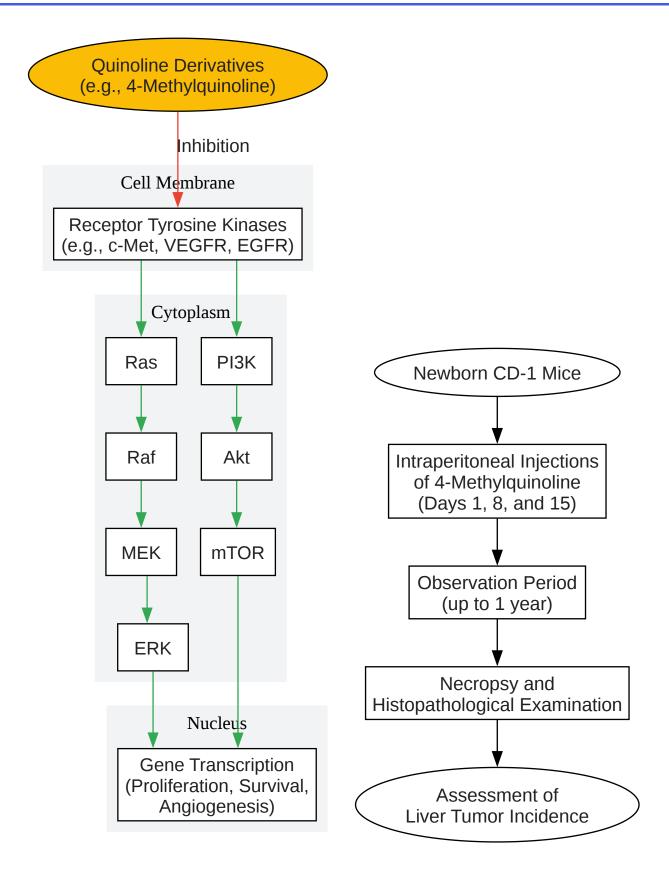
A primary detoxification pathway involves the hydroxylation of the methyl group to form 4-hydroxymethylquinoline, a metabolite that is not mutagenic.[4]

Below is a diagram illustrating the proposed metabolic pathway of **4-methylquinoline**.

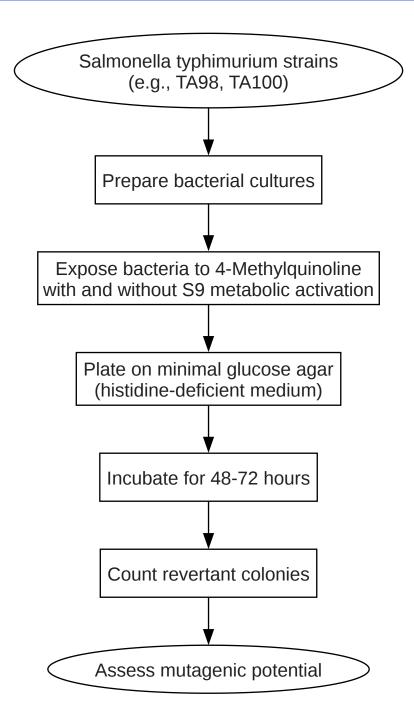




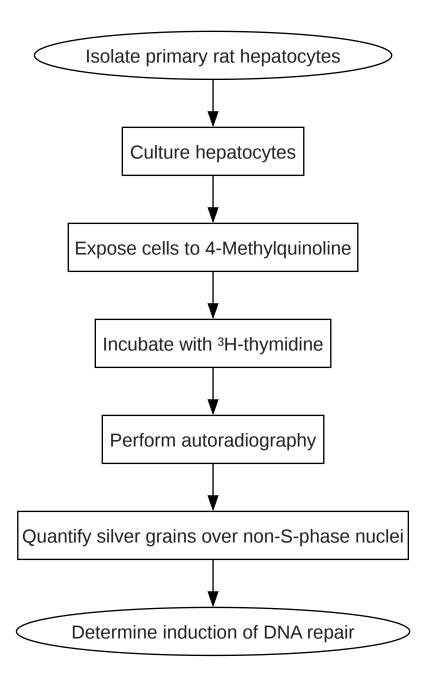












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